molecular formula C7H10O2 B1219279 2-(Ethoxymethyl)furan CAS No. 6270-56-0

2-(Ethoxymethyl)furan

Cat. No.: B1219279
CAS No.: 6270-56-0
M. Wt: 126.15 g/mol
InChI Key: BHGBNDNKYPEAAT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Ethoxymethyl)furan can be synthesized through the condensation reaction of phenol and alcohol. This process involves heating phenol and alcohol in the presence of a catalyst, followed by distillation to extract the desired product[3][3]. Another method involves the etherification of 5-hydroxymethylfurfural (HMF) to 5-(ethoxymethyl)furan-2-carbaldehyde using MFI-type zeolite catalysts containing different heteroatoms .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process typically involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as zeolites or metal oxides can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Ethoxymethyl)furan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)furan involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

2-(Ethoxymethyl)furan can be compared with other similar compounds such as:

    Furfural: Both compounds are derived from furan and have similar chemical properties, but this compound has an ethoxymethyl group, making it more hydrophobic.

    5-Hydroxymethylfurfural (HMF): HMF is a precursor in the synthesis of this compound. While HMF is more reactive, this compound is more stable and has different applications.

    2-Methyltetrahydrofuran: This compound is a hydrogenated derivative of furan and is used as a solvent.

Properties

IUPAC Name

2-(ethoxymethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-8-6-7-4-3-5-9-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGBNDNKYPEAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211780
Record name Ethyl furfuryl ether
Source EPA DSSTox
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Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Sweet, spicy aroma
Record name Ethyl furfuryl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1512/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

149.00 to 150.00 °C. @ 760.00 mm Hg
Record name 2-(Ethoxymethyl)furan
Source Human Metabolome Database (HMDB)
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Solubility

slightly, Slightly soluble in water, Soluble (in ethanol)
Record name 2-(Ethoxymethyl)furan
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl furfuryl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1512/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.982-0.988
Record name Ethyl furfuryl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1512/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

6270-56-0
Record name Furfuryl ethyl ether
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Record name Ethyl furfuryl ether
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Record name 6270-56-0
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Record name Ethyl furfuryl ether
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Record name 2-(ethoxymethyl)furan
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Record name ETHYL FURFURYL ETHER
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Record name 2-(Ethoxymethyl)furan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040445
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Six batches of ethylfurfuryl ether comprising liquid were prepared as follows. A feed mixture of 120 grams ethanol and 110 grams furfuryl alcohol (molar ratio ethanol/furfuryl alcohol of 2.5) was added to 10 grams acidic ZSM-5 particles with a silica-alumina ratio of 30. The mixture was contracted with the catalyst for 2.5 hours at 125° C. under stirring.
[Compound]
Name
30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-(Ethoxymethyl)furan in the conversion of biomass-derived furfuryl alcohol?

A1: this compound is a key intermediate in the conversion of furfuryl alcohol to ethyl levulinate, a valuable platform chemical. [, ] This reaction typically occurs in the presence of acidic catalysts and ethanol. First, furfuryl alcohol undergoes ethanolysis to form this compound. Subsequently, this compound can further react to produce ethyl levulinate. [, ] The efficiency of this conversion is influenced by the type and strength of acid sites on the catalyst used. []

Q2: Can this compound be used to synthesize more complex molecules?

A3: Yes, this compound can be a starting material for synthesizing other valuable chemicals. For example, it can undergo hydroxymethylation to produce 5-(ethoxymethyl)furan-2-methanol (EMFM). [] This reaction is typically carried out with formaldehyde in a mildly acidic environment to avoid undesired side reactions common with furan rings under strongly acidic conditions. [] EMFM and similar derivatives like 2,5-bis(hydroxymethyl)furan monoacetate (BHMFM) and 2,5-bis(hydroxymethyl)furan diacetate (BHMFD), hold potential as building blocks for bio-based polymers. []

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